molecular formula C18H22O9 B1245762 Uncinoside A

Uncinoside A

Cat. No.: B1245762
M. Wt: 382.4 g/mol
InChI Key: SYRSLDAOMRWYGP-MLTZOPNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uncinoside A is a chromone glycoside first isolated from the medicinal plant Selaginella uncinata (a spikemoss species native to China) in 2002 . Its structure was elucidated as 5-hydroxy-2,6,8-trimethylchromone-7-O-β-D-glucopyranoside using spectroscopic methods, including 1D/2D NMR and FAB-MS . The compound features a chromone core (a benzopyran-4-one skeleton) substituted with hydroxyl, methyl, and glucose moieties.

Uncinoside A exhibits potent antiviral activity, particularly against respiratory syncytial virus (RSV), with an IC50 value of 6.9 µg/mL, and moderate activity against parainfluenza virus type 3 (PIV-3; IC50 = 13.8 µg/mL) .

Properties

Molecular Formula

C18H22O9

Molecular Weight

382.4 g/mol

IUPAC Name

5-hydroxy-2,6,8-trimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C18H22O9/c1-6-4-9(20)11-12(21)7(2)16(8(3)17(11)25-6)27-18-15(24)14(23)13(22)10(5-19)26-18/h4,10,13-15,18-19,21-24H,5H2,1-3H3/t10-,13-,14+,15-,18+/m1/s1

InChI Key

SYRSLDAOMRWYGP-MLTZOPNTSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)C)OC3C(C(C(C(O3)CO)O)O)O)C

Synonyms

5-hydroxy-2,6,8-trimethylchromone 7-O-beta-D-glucopyranoside
uncinoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between Uncinoside A and related natural products:

Compound Source Key Structural Features Bioactivity IC50/Therapeutic Index
Uncinoside A Selaginella uncinata 5-hydroxy-2,6,8-trimethylchromone + glucose Anti-RSV, anti-PIV-3 IC50: 6.9 µg/mL (RSV)
Uncinoside B Selaginella uncinata 5-acetoxy-2,6,8-trimethylchromone + glucose Enhanced anti-RSV activity compared to Uncinoside A IC50: 1.3 µg/mL (RSV); TI: 64.0
Amentoflavone Selaginella sinensis Biflavonoid (apigenin dimer) Anti-RSV, antispasmodic, cytotoxic IC50: ~10 µg/mL (RSV)
Genkwanol B/C Radix Wikstroemiae Lignan derivatives Anti-RSV IC50: ~5–15 µg/mL
Baicalein Scutellaria baicalensis Flavone (5,6,7-trihydroxyflavone) Broad-spectrum antiviral (RSV, influenza, SARS-CoV-2) IC50: 2.8 µg/mL (RSV)
Drynachromoside C/D Drynaria roosii Chromone glycosides + 4-O-methylglucose Anti-adipogenic (triglyceride inhibition) mRNA downregulation of PPARγ, C/EBPα

Key Comparisons:

Uncinoside A vs. Uncinoside B: Structural Difference: Uncinoside B replaces the hydroxyl group at C-5 with an acetoxy moiety, enhancing its anti-RSV potency (IC50 = 1.3 µg/mL vs. 6.9 µg/mL for Uncinoside A) . Therapeutic Index (TI): Uncinoside B’s TI (64.0) surpasses ribavirin (24.0), a standard RSV drug, due to lower cytotoxicity .

Uncinoside A vs. Amentoflavone: Structural Class: Uncinoside A is a chromone glycoside, while amentoflavone is a biflavonoid . Mechanism: Both target RSV, but amentoflavone also exhibits cytotoxicity against cancer cells, limiting its therapeutic window .

Uncinoside A vs. Baicalein: Spectrum: Baicalein acts against multiple viruses (RSV, influenza, SARS-CoV-2) , whereas Uncinoside A is specific to RSV and PIV-3 . Structural Flexibility: Baicalein’s unglycosylated structure allows broader membrane permeability but lower stability compared to glycosylated Uncinoside A.

Uncinoside A vs. Drynachromosides: Bioactivity Focus: Drynachromosides inhibit adipogenesis , while Uncinoside A is antiviral. Sugar Unit: Drynachromosides contain 4-O-methylglucose, absent in Uncinoside A .

Mechanistic Insights:

  • Antiviral Action: Uncinoside A likely inhibits viral entry or replication by interacting with RSV fusion proteins, similar to palivizumab . Its glucose moiety may enhance solubility and target binding .
  • Structural-Activity Relationship (SAR): Acetylation (as in Uncinoside B) increases lipophilicity, improving membrane penetration and viral inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uncinoside A
Reactant of Route 2
Uncinoside A

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